molecular formula C7H12N2O B3204272 4-(Hydroxymethyl)piperidine-1-carbonitrile CAS No. 1032824-91-1

4-(Hydroxymethyl)piperidine-1-carbonitrile

Cat. No.: B3204272
CAS No.: 1032824-91-1
M. Wt: 140.18 g/mol
InChI Key: FCTBLVBTBKPWLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Hydroxymethyl)piperidine-1-carbonitrile is an organic compound that features a piperidine ring substituted with a hydroxymethyl group and a carbonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Hydroxymethyl)piperidine-1-carbonitrile typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the hydroxymethyl and carbonitrile groups. One common method involves the use of formaldehyde and hydrogen cyanide in the presence of a catalyst to achieve the desired substitution on the piperidine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(Hydroxymethyl)piperidine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The carbonitrile group can be reduced to form an amine group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 4-(Carboxymethyl)piperidine-1-carbonitrile

    Reduction: 4-(Hydroxymethyl)piperidine-1-amine

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

4-(Hydroxymethyl)piperidine-1-carbonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)piperidine-1-carbonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The hydroxymethyl and carbonitrile groups can participate in hydrogen bonding and other interactions, affecting the compound’s activity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simple cyclic amine with a six-membered ring.

    4-(Hydroxymethyl)piperidine: Lacks the carbonitrile group but has similar structural features.

    4-(Hydroxymethyl)piperidine-1-amine: Contains an amine group instead of a carbonitrile group.

Uniqueness

4-(Hydroxymethyl)piperidine-1-carbonitrile is unique due to the presence of both hydroxymethyl and carbonitrile groups on the piperidine ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-(hydroxymethyl)piperidine-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c8-6-9-3-1-7(5-10)2-4-9/h7,10H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCTBLVBTBKPWLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CO)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-piperidinemethanol (10 g, 86.8 mmol) in CH2Cl2 (20 mL) was added dropwise to a slurry of NaHCO3 (14.6 g, 173.6 mmol) in water (10 mL) at 0° C. The mixture was stirred at 0° C. for 30 min, and then charged with cyanogen bromide (3.0M in CH2Cl2, 32 mL, 95.5 mmol) at 0° C. The reaction mixture was stirred at 0° C. for 30 min, then allowed to warm to ambient temperature, and stirred overnight. The aqueous layer was separated and extracted with CH2Cl2. The combined organic extracts were dried over MgSO4, filtered, and the filtrate was concentrated. The crude product was purified by chromatography on a silica gel column using 0 to 100% EtOAc/hexane to give 7.88 g (65%) of 4-(hydroxymethyl)-1-piperidinecarbonitrile as a tan solid. 1H NMR (400 MHz, CDCl3): δ 3.52 (d, 2H, J=6.4 Hz), 3.50-3.40 (m, 2 H), 3.05-2.95 (m, 2H), 1.77 (m, 2H), 1.68-1.54 (m, 1H) 1.44-1.29 (m, 2H); LRMS (ESI), m/z 141 (M+H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Hydroxymethyl)piperidine-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
4-(Hydroxymethyl)piperidine-1-carbonitrile
Reactant of Route 3
4-(Hydroxymethyl)piperidine-1-carbonitrile
Reactant of Route 4
4-(Hydroxymethyl)piperidine-1-carbonitrile
Reactant of Route 5
4-(Hydroxymethyl)piperidine-1-carbonitrile
Reactant of Route 6
Reactant of Route 6
4-(Hydroxymethyl)piperidine-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.